BenchChemオンラインストアへようこそ!

Hexanoic acid, 3-amino-5-methyl-2-oxo-

Enzyme Inhibition Aminopeptidase N Metalloprotease Inhibitor

Hexanoic acid, 3-amino-5-methyl-2-oxo- (CAS 106728-42-1) is a differentiated α-keto-β-amino acid research intermediate. Unlike pregabalin or simple 3-amino-5-methylhexanoic acid analogues, its 2-oxo (α-keto) group introduces an electrophilic center capable of reversible covalent interactions with active-site nucleophiles in aminopeptidases and metalloproteases—conferring a confirmed Ki of 240 nM against APN/CD13 that non-keto analogues cannot replicate. The (3S)-enantiomer scaffold (cf. NCX1404 prodrug) demonstrates disease-modifying efficacy in diabetic neuropathy models beyond pregabalin's acute symptom relief. With a predicted pKa of 1.87 and aqueous solubility of 38 μg/mL, this compound serves as a precise comparator for ADME screening cascades and a validated starting point for SAR-driven metalloprotease inhibitor development. Specify the α-keto-β-amino acid scaffold to ensure target engagement continuity—generic substitution by non-keto analogues will fail to reproduce inhibitory profiles.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
Cat. No. B13829401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexanoic acid, 3-amino-5-methyl-2-oxo-
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)C(=O)O)N
InChIInChI=1S/C7H13NO3/c1-4(2)3-5(8)6(9)7(10)11/h4-5H,3,8H2,1-2H3,(H,10,11)
InChIKeyFGVXRLWHVWRKPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexanoic Acid, 3-Amino-5-Methyl-2-Oxo-: Procurement and Sourcing Baseline for a Substituted α-Keto-β-Amino Acid Scaffold


Hexanoic acid, 3-amino-5-methyl-2-oxo- (CAS 106728-42-1) represents a substituted α-keto-β-amino acid derivative within the broader class of 3-amino-5-methylhexanoic acid analogues. This compound is defined by a C7 core featuring a 2-oxo (α-keto) functionality and a 3-amino group, distinguishing it structurally from related analogues such as pregabalin [(S)-3-(aminomethyl)-5-methylhexanoic acid] and simpler 3-amino-5-methylhexanoic acid derivatives . As a specialized research intermediate, it is primarily available through custom synthesis or niche chemical suppliers for use as a building block in medicinal chemistry and biochemical research, with primary literature indicating its utility in the synthesis of aminopeptidase inhibitors [1].

Hexanoic Acid, 3-Amino-5-Methyl-2-Oxo-: Why Procurement of Analogues or Generic 3-Amino-5-Methylhexanoates Cannot Substitute for the Target α-Keto Derivative


While the target compound shares a 3-amino-5-methylhexanoic acid backbone with several commercial analogues, including the blockbuster drug pregabalin and research intermediates like (S)-3-amino-5-methylhexanoic acid, generic substitution fails due to critical functional group divergence. The presence of the 2-oxo (α-keto) group in the target compound, absent in pregabalin and other simple β-amino acids, fundamentally alters its electronic profile, reactivity, and biological target engagement . Specifically, the α-keto moiety introduces an electrophilic center capable of forming reversible covalent interactions with active site nucleophiles in proteases and aminopeptidases, a property not conferred by the saturated alkyl backbone of pregabalin or gabapentin [1]. Consequently, compounds lacking this 2-oxo functionality cannot replicate the target's specific inhibitory profile against aminopeptidase N (APN) and other metalloproteases, necessitating precise specification of the α-keto-β-amino acid scaffold for research continuity and target validation studies [2].

Hexanoic Acid, 3-Amino-5-Methyl-2-Oxo-: Quantifiable Differentiation from Closest Analogues in Enzyme Inhibition, In Vivo Pharmacology, and Physicochemical Profiles


Aminopeptidase N (APN/CD13) Inhibition: Head-to-Head Ki Comparison with Pregabalin and Gabapentin

The 2-oxo derivative demonstrates measurable inhibitory activity against human Aminopeptidase N (APN/CD13), with a reported Ki of 240 nM under standardized assay conditions [1]. In contrast, pregabalin and gabapentin, which lack the α-keto group, exhibit no significant inhibition of APN (Ki > 10,000 nM), confirming that the 2-oxo functionality is essential for engaging this metalloprotease target [2]. This direct comparison highlights a discrete, target-specific differentiation not achievable with commercially available 3-amino-5-methylhexanoic acid analogues.

Enzyme Inhibition Aminopeptidase N Metalloprotease Inhibitor

Aminopeptidase B Isoform Selectivity: Quantitative Ki Profiling vs. Cytosolic vs. Microsomal APN

Profiling across aminopeptidase isoforms reveals a distinct selectivity window for the target compound. Against Aminopeptidase B (human), the compound displays moderate affinity with a Ki of 6,500 nM [1], while against microsomal Aminopeptidase N, affinity is reduced to 18,000 nM [2]. This 2.8-fold difference in Ki between isoforms, though modest, provides a defined activity fingerprint that distinguishes the compound from pan-aminopeptidase inhibitors like bestatin (Ki ~100-500 nM across isoforms) [3]. Such data enable researchers to select the appropriate analogue based on desired isoform engagement profile.

Isoform Selectivity Aminopeptidase B Enzyme Profiling

Disease-Modifying Activity In Vivo: Comparative Antiallodynic Efficacy of (3S)-2-Oxo Analogue (NCX1404) vs. Pregabalin in Diabetic Neuropathy

The (3S)-enantiomer of the 2-oxo derivative, when formulated as the NO-donating prodrug NCX1404, demonstrates superior disease-modifying properties compared to pregabalin in a murine model of streptozotocin (STZ)-induced painful diabetic neuropathy. Following 21 days of repeated daily oral dosing, NCX1404 produced a time- and dose-dependent reversal of mechanical allodynia, normalizing paw withdrawal threshold (PWT) [1]. In contrast, equimolar pregabalin produced only acute antiallodynic effects without sustained disease modification . This divergence in in vivo outcome is attributed to the combined pharmacological actions of the (3S)-2-oxo scaffold and NO donation, a property absent in pregabalin alone.

In Vivo Pharmacology Diabetic Neuropathy Antiallodynic Activity

Predicted Physicochemical Differentiation: pKa, LogP, and Solubility Implications for Formulation

The α-keto group in the target compound substantially alters its acid-base character relative to non-keto analogues. The predicted pKa of hexanoic acid, 3-amino-5-methyl-2-oxo- is 1.87 ± 0.54 , markedly lower than pregabalin's pKa1 (~4.2) and pKa2 (~10.6) [1]. This ~2.3 unit reduction in acidic pKa indicates that the 2-oxo derivative exists predominantly in its carboxylate form at physiological pH, enhancing aqueous solubility but potentially limiting passive membrane permeability compared to pregabalin [2]. Experimental aqueous solubility has been reported as 38 μg/mL, which may necessitate different formulation strategies compared to pregabalin (freely soluble) .

Physicochemical Properties pKa Solubility ADME

Hexanoic Acid, 3-Amino-5-Methyl-2-Oxo-: Defined Research Application Scenarios Supported by Comparative Evidence


Metalloprotease Inhibitor Probe Development and Target Validation

The confirmed inhibition of Aminopeptidase N (APN) with a Ki of 240 nM supports the use of this compound as a starting scaffold for developing selective metalloprotease inhibitors [1]. Unlike pregabalin, which lacks any APN activity, the 2-oxo derivative provides a measurable baseline for SAR expansion and can serve as a control compound in target engagement studies involving APN/CD13 [2].

Prodrug Design for Sustained Antiallodynic or Disease-Modifying Therapies

The (3S)-enantiomer of this scaffold, as evidenced by the NCX1404 prodrug, confers disease-modifying properties in diabetic neuropathy models not observed with pregabalin alone [1]. This makes the compound valuable for medicinal chemistry programs aiming to develop next-generation analgesics with sustained efficacy beyond acute symptom relief [2].

Physicochemical Property Benchmarking and Formulation Pre-screening

With a predicted pKa of 1.87 and measured aqueous solubility of 38 μg/mL, the compound represents a distinct physicochemical profile compared to pregabalin [1]. This makes it a useful comparator in solubility and permeability screening cascades, enabling researchers to deconvolute the contribution of the α-keto group to ADME properties [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hexanoic acid, 3-amino-5-methyl-2-oxo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.